7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro-

Catalog No.
S13130126
CAS No.
38261-64-2
M.F
C6H5ClO
M. Wt
128.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro-

CAS Number

38261-64-2

Product Name

7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro-

IUPAC Name

3-chloro-7-oxabicyclo[4.1.0]hepta-2,4-diene

Molecular Formula

C6H5ClO

Molecular Weight

128.55 g/mol

InChI

InChI=1S/C6H5ClO/c7-4-1-2-5-6(3-4)8-5/h1-3,5-6H

InChI Key

AOZSNOQFMGCYRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2C1O2)Cl

7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro- (CAS 38261-64-2), also known as 3-chloro-benzene oxide, is a chlorinated bicyclic epoxide. It primarily serves as a specialized synthetic intermediate for the preparation of specific, isomerically pure chlorophenols and other functionalized aromatic compounds. Its core value proposition lies in its ability to undergo controlled rearrangement reactions, such as the NIH shift, which dictates the final position of the hydroxyl and chloro groups on the aromatic ring, offering a level of synthetic precision not available through conventional methods. [REFS-1, REFS-2]

Procuring a generic substitute, such as unchlorinated benzene oxide or relying on the direct chlorination of phenol, fails to replicate the primary function of this compound: delivering a specific chlorophenol isomer. Using the parent benzene oxide would necessitate a downstream chlorination step, reintroducing the regioselectivity problems of direct phenol chlorination. Direct chlorination of phenol with common reagents like chlorine or sulfuryl chloride typically yields mixtures of ortho- and para-isomers, which are often difficult and costly to separate. [REFS-1, REFS-2] This makes 7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro- a critical precursor when the procurement goal is an isomerically pure final product, thereby avoiding complex purification processes.

Superior Regiochemical Control vs. Direct Phenol Chlorination

The primary procurement driver for 3-chloro-benzene oxide is the avoidance of isomeric mixtures common in alternative synthesis routes. The compound is designed to rearrange into a specific chlorophenol isomer, dictated by the fixed position of the chloro substituent prior to aromatization. [1] In contrast, direct chlorination of phenol, a common industrial method, often results in poor regioselectivity. For example, chlorination of phenol in carbon tetrachloride can produce 2-chlorophenol and 4-chlorophenol in a difficult-to-separate 3:1 ratio. [2]

Evidence DimensionProduct Regioisomeric Ratio (ortho:para)
Target Compound DataEnables synthesis of a single, targeted chlorophenol isomer (by design).
Comparator Or BaselineDirect chlorination of phenol in CCl4 yields a 3:1 mixture of 2-chlorophenol and 4-chlorophenol.
Quantified DifferenceMoves from a mixed-isomer output requiring separation to a targeted, single-isomer synthesis pathway.
ConditionsTarget compound: Acid- or heat-catalyzed rearrangement. Comparator: Direct chlorination of phenol in carbon tetrachloride solvent.

This allows for the direct synthesis of a desired chlorophenol isomer, eliminating the product loss and processing costs associated with separating isomeric mixtures.

Process Simplification: Avoids Difficult Downstream Isomer Separations

Using an isomerically defined precursor like 3-chloro-benzene oxide simplifies the entire manufacturing workflow. Alternative methods, such as the further chlorination of o-chlorophenol to produce dichlorophenols, are known to yield complex mixtures. For instance, the chlorination of o-chlorophenol often produces a mixture containing both the desired 2,6-dichlorophenol and the undesired 2,4-dichlorophenol, the separation of which is described as a 'difficult and tedious procedure' by conventional methods. [1] Procuring the target compound circumvents this critical process bottleneck.

Evidence DimensionDownstream Process Complexity
Target Compound DataDirect route to a specific isomer, minimizing the need for complex purification.
Comparator Or BaselineStandard chlorination routes produce isomeric mixtures requiring 'difficult and tedious' separation procedures (e.g., fractional distillation).
Quantified DifferenceQualitatively reduces process steps, energy consumption, and capital expenditure associated with high-resolution isomer separation.
ConditionsSynthesis of multi-substituted chlorophenols.

Reduces overall process cost, time, and waste generation by eliminating the need for challenging and energy-intensive isomer purification steps.

Precursor Suitability for Synthesizing Specific Phenolic Architectures

The stability and defined structure of 3-chloro-benzene oxide make it a reliable precursor for complex syntheses where the precise placement of a chlorine atom is critical. The rearrangement of arene oxides can be influenced by pH and other factors, but starting with the halogen already in place provides a robust method for directing the outcome. [1] This contrasts with direct chlorination methods, where achieving high selectivity for a specific isomer, such as o-chlorophenol, requires carefully optimized and sensitive catalytic systems that may not be compatible with other functional groups on a complex substrate. [2]

Evidence DimensionSynthetic Route Robustness
Target Compound DataProvides a structurally defined, stable starting point for predictable synthesis of a target chlorophenol.
Comparator Or BaselineDirect chlorination methods require specific, and often sensitive, catalysts to achieve high selectivity (e.g., ortho/para ratios up to 22.0 are possible but require specific amine catalysts and conditions).
Quantified DifferenceOffers a pathway where regiochemistry is pre-determined by the precursor's structure rather than being dependent on controlling a kinetic/thermodynamic product ratio in a subsequent reaction.
ConditionsMulti-step synthesis of functionalized molecules.

For multi-step syntheses, using a precursor with built-in regiochemical control increases overall yield and reproducibility while reducing sensitivity to reaction conditions.

Synthesis of Isomerically Pure Chlorophenols for API and Agrochemical Development

This compound is the right choice when the synthetic endpoint is a pharmaceutical or agrochemical intermediate that requires a specific, non-statistical placement of a chlorine atom on a phenol ring. Its use avoids the formation of regioisomeric byproducts that are common in direct chlorination and which can be difficult to remove to meet regulatory purity standards. [1]

Precursor for Complex Chlorinated Aromatic Scaffolds

In multi-step synthetic sequences, this precursor provides a reliable method to introduce a chlorophenol moiety without subjecting the substrate to harsh or unselective chlorinating agents. The predictable rearrangement allows for strategic planning in total synthesis where maintaining control of substitution patterns is paramount. [2]

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

128.0028925 g/mol

Monoisotopic Mass

128.0028925 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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